2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile
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Overview
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indene derivative: Starting from an indene precursor, oxidation reactions can be used to introduce the 1,3-dioxo functionality.
Formation of the anilino derivative: The 4-methoxyaniline can be synthesized or purchased commercially.
Coupling reaction: The final step involves coupling the indene derivative with the anilino derivative under specific conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy group and the nitrile group can be targets for substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-methylanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-nitroanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-23-12-8-6-11(7-9-12)20-15(10-19)16-17(21)13-4-2-3-5-14(13)18(16)22/h2-9,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWYYXIVYEHBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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